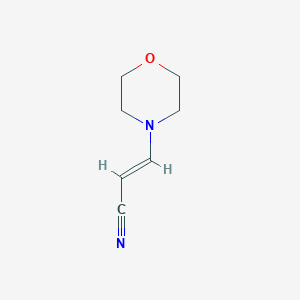
(2E)-3-(morpholin-4-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(morpholin-4-yl)prop-2-enenitrile is an organic compound that features a morpholine ring attached to a propenenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(morpholin-4-yl)prop-2-enenitrile typically involves the reaction of morpholine with an appropriate acrylonitrile derivative under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(morpholin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines.
科学的研究の応用
(2E)-3-(morpholin-4-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of (2E)-3-(morpholin-4-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.
類似化合物との比較
Similar Compounds
(2E)-3-(piperidin-4-yl)prop-2-enenitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
(2E)-3-(pyrrolidin-4-yl)prop-2-enenitrile: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
(2E)-3-(morpholin-4-yl)prop-2-enenitrile is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring structures.
特性
CAS番号 |
23220-67-9 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
(E)-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+ |
InChIキー |
RFJPLJPQYMNNEC-HNQUOIGGSA-N |
異性体SMILES |
C1COCCN1/C=C/C#N |
正規SMILES |
C1COCCN1C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



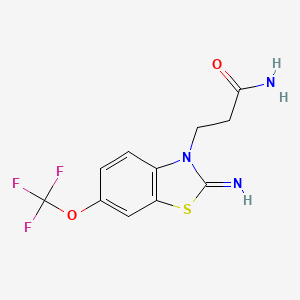
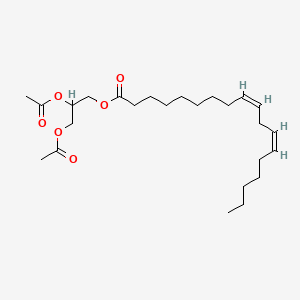


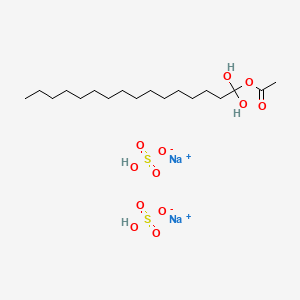
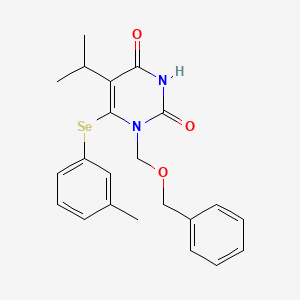

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

